molecular formula C22H27N3O3 B6012202 N-(2-methoxybenzyl)-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide

N-(2-methoxybenzyl)-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide

Cat. No. B6012202
M. Wt: 381.5 g/mol
InChI Key: NNZSOEBYMNEXRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxybenzyl)-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a piperazine derivative that exhibits unique pharmacological properties, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes involved in cellular processes. It has been shown to inhibit the activity of DNA polymerase, which is essential for DNA replication. This compound has also been shown to inhibit the activity of topoisomerase, which is involved in DNA repair.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. This compound has also been shown to inhibit the growth of various microorganisms, including bacteria and viruses.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-methoxybenzyl)-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide in lab experiments include its unique pharmacological properties, which make it a promising candidate for drug development. However, the limitations of using this compound include its limited solubility in water and its potential toxicity.

Future Directions

There are several future directions for the research on N-(2-methoxybenzyl)-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide. One direction is to investigate its potential as a treatment for Alzheimer's disease. Another direction is to explore its potential as a neuroprotective agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and to investigate its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of N-(2-methoxybenzyl)-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide involves the reaction between 2-methoxybenzylamine and 2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-(2-methoxybenzyl)-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antimicrobial, antiviral, and anticancer properties. This compound has also been investigated for its potential as a neuroprotective agent and as a treatment for Alzheimer's disease.

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-[1-[(2-methylphenyl)methyl]-3-oxopiperazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-16-7-3-4-9-18(16)15-25-12-11-23-22(27)19(25)13-21(26)24-14-17-8-5-6-10-20(17)28-2/h3-10,19H,11-15H2,1-2H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZSOEBYMNEXRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCNC(=O)C2CC(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxybenzyl)-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide

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